molecular formula C16H19FNO4- B12359837 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

Cat. No.: B12359837
M. Wt: 308.32 g/mol
InChI Key: VRCJPGMBINFMCH-OLZOCXBDSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with a molecular formula of C16H20FNO4. This compound is characterized by the presence of a pyrrolidine ring substituted with a fluorophenyl group and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring and ester group may also contribute to its overall biological activity by influencing its binding affinity and stability.

Comparison with Similar Compounds

1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- can be compared with similar compounds such as:

    1,3-Pyrrolidinedicarboxylic acid, 4-(3-fluorophenyl)-, 1-(1,1-dimethylethyl) ester: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.

    1,3-Pyrrolidinedicarboxylic acid, 4-(3-hydroxyphenyl)-, 1-(1,1-dimethylethyl) ester: This compound has a hydroxyl group instead of a fluorine atom on the phenyl ring.

    1,3-Pyrrolidinedicarboxylic acid, 4-(3-bromophenyl)-, 1-(1,1-dimethylethyl) ester: This compound has a bromine atom instead of a fluorine atom on the phenyl ring.

The unique positioning of the fluorine atom in 1,3-Pyrrolidinedicarboxylic acid, 4-(4-fluorophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19FNO4-

Molecular Weight

308.32 g/mol

IUPAC Name

(3R,4S)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1

InChI Key

VRCJPGMBINFMCH-OLZOCXBDSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

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